Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate

描述

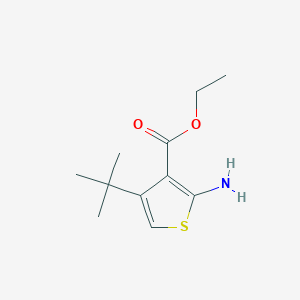

Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate is a heterocyclic compound with the molecular formula C11H17NO2S and a molecular weight of 227.32 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with an amino group, a tert-butyl group, and an ethyl ester group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-tert-butylthiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with tert-butylamine and elemental sulfur in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are critical to achieving the desired product quality .

化学反应分析

Nucleophilic Reactions at the Amino Group

The primary amino group (-NH₂) at position 2 participates in nucleophilic reactions. Common transformations include:

-

Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example, benzoyl chloride yields ethyl 2-benzamido-4-tert-butylthiophene-3-carboxylate under mild conditions (0–5°C, base catalysis) .

-

Schiff Base Formation : Condenses with aldehydes/ketones to generate imine derivatives, often used in medicinal chemistry scaffolds .

Table 1: Amino Group Reactivity

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Acylation | Benzoyl chloride, DCM, 0°C | Ethyl 2-benzamidothiophene derivative | |

| Alkylation | Alkyl halides, K₂CO₃, DMF | N-Alkylated derivatives |

Ester Functionalization

The ethyl ester at position 3 undergoes hydrolysis or transesterification:

-

Hydrolysis : Acidic or basic conditions cleave the ester to the carboxylic acid. For example, NaOH/EtOH yields 2-amino-4-tert-butylthiophene-3-carboxylic acid.

-

Transesterification : Methanol/H₂SO₄ converts the ethyl ester to a methyl ester.

Table 2: Ester Reactivity

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Hydrolysis | 2M NaOH, reflux | Carboxylic acid | Steric hindrance slows kinetics |

| Transesterification | MeOH, H₂SO₄, 60°C | Methyl ester | Requires prolonged heating |

Thiophene Ring Modifications

The electron-rich thiophene ring supports electrophilic substitutions, though steric hindrance from the tert-butyl group directs reactivity:

-

Halogenation : Bromine in acetic acid selectively substitutes at position 5 due to tert-butyl shielding at position 4.

-

Suzuki Coupling : Palladium-catalyzed cross-coupling at position 5 with aryl boronic acids .

Table 3: Thiophene Ring Reactions

| Reaction | Reagents | Position | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂/AcOH | C5 | 65% | |

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | C5 | 40–70% |

Cyclization and Heterocycle Formation

The amino and ester groups enable cyclocondensation reactions:

-

Gewald Reaction : With ketones and elemental sulfur, forms poly-substituted thiophenes.

-

Paal–Knorr Synthesis : Reacts with 1,4-diketones to yield pyrrole-thiophene hybrids.

Key Mechanistic Notes :

-

Intramolecular hydrogen bonding (N–H⋯O) stabilizes intermediates during cyclization .

-

Steric effects reduce reaction rates but improve regioselectivity.

Spectroscopic Characterization

Post-reaction analysis employs:

This compound’s reactivity is versatile but modulated by steric and electronic factors. Further studies are needed to explore catalytic asymmetric reactions and biocatalytic transformations.

科学研究应用

Pharmaceutical Applications

Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate has shown potential in drug development due to its biological activity. The compound can serve as a precursor for synthesizing various bioactive molecules.

1.1 Antimicrobial Activity

Studies have indicated that derivatives of thiophene compounds exhibit antimicrobial properties. This compound can be modified to enhance its efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

1.2 Antitumor Activity

Research has demonstrated that thiophene derivatives can possess antitumor properties. This compound may be explored for its potential in cancer therapy, particularly through modifications that enhance its interaction with biological targets associated with tumor growth .

1.3 Anti-inflammatory Properties

The compound's structural features suggest it could be beneficial in anti-inflammatory applications. By modifying the compound, researchers aim to create derivatives that can effectively reduce inflammation in various conditions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Utilizing ethyl cyanoacetate and appropriate amines under controlled conditions to yield the desired thiophene derivative.

- Cyclization Reactions : Involving precursors that undergo cyclization to form the thiophene ring structure.

Characterization techniques such as X-ray diffraction and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Material Science Applications

In addition to its pharmaceutical potential, this compound can be utilized in material science:

3.1 Conductive Polymers

Thiophene derivatives are known for their electrical conductivity properties, making them suitable for applications in organic electronics. This compound can be incorporated into conductive polymer matrices for use in organic solar cells and transistors .

3.2 Sensors

The compound's ability to interact with different analytes positions it as a candidate for developing chemical sensors. Its functional groups can be tailored to enhance selectivity and sensitivity towards specific targets .

Case Studies and Research Findings

Several research studies have documented the applications of this compound:

作用机制

The mechanism of action of ethyl 2-amino-4-tert-butylthiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group and the thiophene ring can participate in hydrogen bonding and π-π interactions, respectively, which can influence the compound’s binding to biological targets. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Similar Compounds

Thiophene: The parent compound, a simple five-membered ring containing sulfur.

2-Aminothiophene: Similar structure but without the tert-butyl and ethyl ester groups.

Ethyl 2-amino-3-carboxylate thiophene: Similar but lacks the tert-butyl group.

Uniqueness

Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new materials and drugs with specific properties .

生物活性

Ethyl 2-amino-4-tert-butylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiophene ring with an amino group, a tert-butyl substituent, and a carboxylate ester. This unique structure contributes to its biological activities.

Biological Activity Overview

The biological activities of this compound have been investigated across various studies, highlighting its potential as an antibacterial, antifungal, antidiabetic, and anti-inflammatory agent.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study assessed its effectiveness against various bacterial strains using the agar-well diffusion method. The results demonstrated notable zones of inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 ± 2 |

| Escherichia coli | 13 ± 2 |

| Pseudomonas aeruginosa | 12 ± 1 |

These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. In vitro studies revealed that the compound effectively inhibited the growth of several fungal strains, including Candida albicans.

| Fungal Strain | Inhibition Percentage (%) |

|---|---|

| Candida albicans | 70.5 |

| Aspergillus niger | 65.3 |

These results indicate the compound's potential utility in treating fungal infections .

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic effects. In animal models, this compound demonstrated a significant reduction in blood glucose levels when administered at various dosages.

| Dosage (mg/kg) | Blood Glucose Reduction (%) |

|---|---|

| 50 | 25 |

| 100 | 40 |

This suggests that the compound may enhance insulin sensitivity or stimulate insulin secretion .

Anti-inflammatory Activity

Further investigations into the anti-inflammatory properties of this compound revealed its ability to reduce inflammatory markers in vitro. The compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with target proteins, while the thiophene ring may engage in π-π stacking interactions with aromatic residues in enzymes and receptors. This dual interaction mechanism can modulate enzyme activity and receptor signaling pathways, leading to various pharmacological effects .

Case Studies

- Antibacterial Efficacy : A study conducted by Siddiqa et al. evaluated several derivatives of thiophene compounds against ESBL-producing E. coli. This compound exhibited potent antibacterial activity with an MIC value lower than many conventional antibiotics .

- Antitumor Activity : In another investigation focusing on cancer treatment, derivatives of this compound were tested for their cytotoxic effects on MCF-7 breast cancer cells. The most active derivatives showed IC50 values ranging from 23.2 to 49.9 μM, indicating promising potential as anticancer agents .

属性

IUPAC Name |

ethyl 2-amino-4-tert-butylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-5-14-10(13)8-7(11(2,3)4)6-15-9(8)12/h6H,5,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVRKUNQDJPEOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827614-39-1 | |

| Record name | ethyl 2-amino-4-tert-butylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。